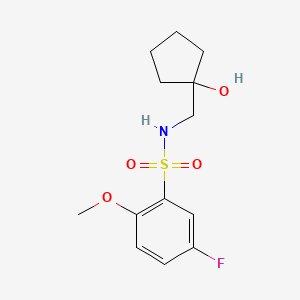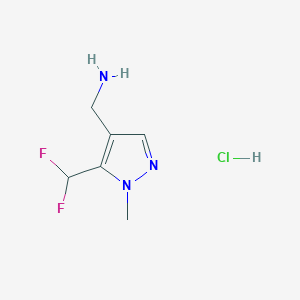
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride” is a type of triazole compound that has been extensively studied for its potential therapeutic properties . It is characterized by its unique structural features, which make it highly versatile and potentially useful for a variety of applications.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C5H8F2N4.ClH/c1-11-4(5(6)7)3(2-8)9-10-11;/h5H,2,8H2,1H3;1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and chlorine (Cl) atoms. Physical And Chemical Properties Analysis
“this compound” is a crystalline solid that is white or off-white in color. Its molecular weight is 198.6 .Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- A study by Becerra, Cobo, and Castillo (2021) reports the ambient-temperature synthesis of a similar compound, (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting the methods of synthesizing and characterizing pyrazole derivatives (Becerra, Cobo, & Castillo, 2021).
Cytotoxicity and Anticancer Potential :
- Bonacorso et al. (2016) conducted research on trifluoromethyl-substituted pyrazolyl methanones, demonstrating their synthesis and evaluating their cytotoxicity, which is relevant for understanding the potential anticancer properties of related compounds (Bonacorso et al., 2016).
Antimicrobial and Anticancer Agents :
- Hafez, El-Gazzar, and Al-Hussain (2016) explored novel pyrazole derivatives with antimicrobial and anticancer activities, providing insight into the therapeutic potential of such compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Complex Formation with Metals :
- Choi et al. (2015) investigated Co(II) complexes containing pyrazolyl methanamine ligands, offering a perspective on the coordination chemistry and potential applications of pyrazole-based ligands in metal complexes (Choi et al., 2015).
Anticancer and Antimicrobial Synthesis :
- Katariya, Vennapu, and Shah (2021) synthesized novel oxazole clubbed pyrazolines and evaluated their anticancer and antimicrobial properties, shedding light on the diverse biological applications of pyrazole derivatives (Katariya, Vennapu, & Shah, 2021).
Potential Antipsychotic Properties :
- Wise et al. (1987) explored pyrazol-5-ols as novel potential antipsychotic agents, emphasizing the potential neurological applications of pyrazole derivatives (Wise et al., 1987).
Antibacterial Activity :
- Gadakh et al. (2010) studied the synthesis and antibacterial activity of fluorine-containing pyrazoles, providing insights into the antibacterial potential of such compounds (Gadakh et al., 2010).
Corrosion Inhibition :
- Yadav, Sinha, Sarkar, and Tiwari (2015) examined pyrazole derivatives as corrosion inhibitors for mild steel, demonstrating the application of these compounds in materials science (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Propiedades
IUPAC Name |
[5-(difluoromethyl)-1-methylpyrazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-11-5(6(7)8)4(2-9)3-10-11;/h3,6H,2,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLWGDIRDPJCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

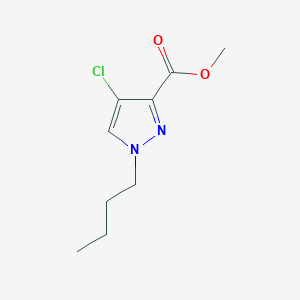
![N-(3-chloro-4-fluorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2635876.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2635877.png)

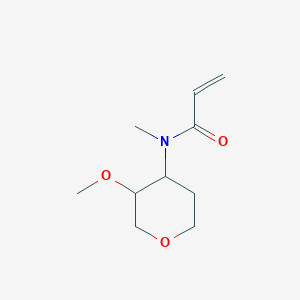
![5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2635880.png)
![N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2635884.png)
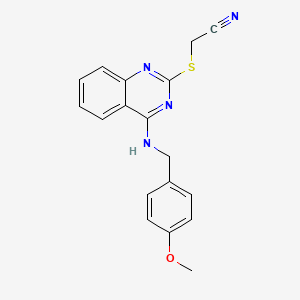
![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2635888.png)
![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(1-methylcyclopropyl)methyl]sulfamoyl fluoride](/img/structure/B2635889.png)
![3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635890.png)


